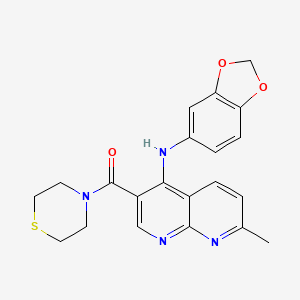

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a thiomorpholine moiety, and a naphthyridine core, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-13-2-4-15-19(24-14-3-5-17-18(10-14)28-12-27-17)16(11-22-20(15)23-13)21(26)25-6-8-29-9-7-25/h2-5,10-11H,6-9,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGGCOIZLZPSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCO4)C(=O)N5CCSCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the thiomorpholine group and the naphthyridine core. Each step requires specific reagents and conditions, such as:

Formation of Benzodioxole Ring: This step may involve the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Introduction of Thiomorpholine Group: This can be achieved through nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.

Construction of Naphthyridine Core: This step often involves condensation reactions between pyridine derivatives and other suitable reactants.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including N-(2H-1,3-benzodioxol-5-yl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine. These compounds exhibit a synergistic effect when combined with fluoroquinolone antibiotics, enhancing their antibacterial action against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and repair .

Case Study: Synergistic Effects with Antibiotics

A study demonstrated that the combination of 1,8-naphthyridine derivatives with fluoroquinolones significantly improved antibacterial efficacy. The derivatives were shown to bind to topoisomerase II enzymes, providing a mechanism for their synergistic action . This suggests that these compounds could be developed further as adjuvants in antibiotic therapy.

Anti-Tubercular Activity

This compound has also been evaluated for its anti-tubercular properties. In vitro studies have shown promising results against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) indicating effective activity .

Case Study: Evaluation Against MDR-TB

In research focused on multi-drug resistant tuberculosis (MDR-TB), derivatives of 1,8-naphthyridine were found to possess significant anti-mycobacterial activity. For instance, one derivative exhibited an MIC of 0.04 µM against MDR strains . This highlights the potential for these compounds to be developed as novel treatments for resistant forms of tuberculosis.

Potential in Cancer Treatment

The compound's structural features suggest it may also have applications in oncology. Compounds containing naphthyridine moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cellular proliferation .

Case Study: Cytotoxicity in Prostate Cancer

Research has indicated that certain naphthyridine derivatives can inhibit cell growth in prostate cancer models. The ability to target specific signaling pathways involved in cancer cell survival makes these compounds candidates for further development as anti-cancer agents .

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(2H-1,3-benzodioxol-5-yl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

- N-(2H-1,3-benzodioxol-5-yl)-6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a naphthyridine structure , which are known for their pharmacological properties. The molecular formula is , with a molecular weight of approximately 370.46 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

The mechanisms by which this compound exerts its biological effects are primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can modulate receptor activity, altering signal transduction pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 5.4 to 7.1 mM .

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Bacillus cereus | 6–7 |

| Mycobacterium smegmatis | 5.4–7.1 |

Antitumor Activity

The compound has been studied for its potential antitumor effects. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells by:

Case Studies and Research Findings

- Synergistic Effects with Antibiotics : A study demonstrated that naphthyridine derivatives enhanced the antibacterial action of fluoroquinolones, suggesting a synergistic effect that could be leveraged in antibiotic therapy .

- Anti-tubercular Properties : Several substituted naphthyridine analogs have shown anti-tubercular activity, indicating potential use in treating tuberculosis .

- Inhibition of DNA Gyrase : In silico studies confirmed that these derivatives inhibit DNA gyrase, similar to fluoroquinolones, providing insights into their antibacterial mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.